molecular formula C10H12BrClFN B1484869 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride CAS No. 2098142-59-5

3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride

Cat. No. B1484869
M. Wt: 280.56 g/mol
InChI Key: AHGJTTYQHRBYHD-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a chemical compound with the CAS Number: 2413886-71-0 . It has a molecular weight of 266.54 . This compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is 1S/C9H9BrFN.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a powder that is typically stored at 4 degrees Celsius . It has a molecular weight of 266.54 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Building Blocks

3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a compound that has garnered attention in the field of synthetic and medicinal chemistry due to its potential as a versatile building block. The synthesis of related fluorinated azetidine derivatives showcases their utility in creating novel compounds for various applications, including drug development.

One pivotal study outlines the synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, highlighting its significance as a new cyclic fluorinated beta-amino acid. This compound serves as a potential building block in medicinal chemistry, showcasing the broader utility of fluorinated azetidine derivatives in synthesizing compounds with potential pharmacological applications (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009). The successful synthesis pathway includes bromofluorination steps and highlights the compound's role in the development of new chemical entities that could be explored for therapeutic purposes.

Antiviral and Antitumor Potentials

Fluorinated azetidines, including derivatives similar to 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride, have been explored for their potential antiviral and antitumor activities. For instance, compounds with structural similarities have demonstrated promising antiviral activity against viruses like H5N1, indicating the potential of fluorinated azetidines in contributing to antiviral drug development (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).

Moreover, derivatives of fluorinated azetidines have been synthesized and evaluated for their antitumor activity, with some showing moderate to excellent growth inhibition against various cancer cell lines. This suggests the potential of such compounds in the synthesis of new antitumor agents, further underscoring the importance of 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride and related compounds in medicinal chemistry research (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The associated hazard statements are H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing its dust or fumes and avoiding contact with skin or eyes .

properties

IUPAC Name

3-[(3-bromophenyl)methyl]-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGJTTYQHRBYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC(=CC=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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